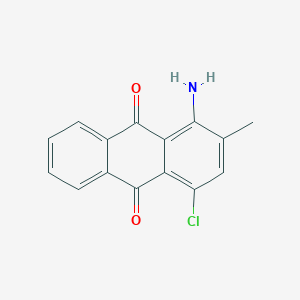

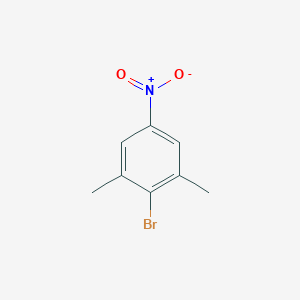

2-Bromo-1,3-dimethyl-5-nitrobenzene

Vue d'ensemble

Description

2-Bromo-1,3-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2 . It has a molecular weight of 230.05900 .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Oxidation of primary amines can also be used to prepare nitro compounds .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, nitro, and methyl groups . The exact mass is 228.97400 .Chemical Reactions Analysis

The chemical reactions of this compound are likely to follow the general reactions of nitro compounds and bromobenzenes. Nitro compounds can undergo various reactions, including reduction to amines, and participate in electrophilic aromatic substitution reactions . Bromobenzenes can undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

This compound has a density of 1.533 g/cm3 . It has a boiling point of 301.5ºC at 760 mmHg . The flash point is 136.2ºC .Applications De Recherche Scientifique

Reactivity in Ionic Liquids

The reactivity of radical anions like 1-bromo-4-nitrobenzene in room temperature ionic liquids has been studied, showing distinct behavior compared to conventional non-aqueous solvents. This suggests that ionic solvents might enhance the reactivity of these radical anions, potentially through stabilization of charged products (Ernst et al., 2013).

Role in Nucleophilic Aromatic Substitution

2-Bromo-1,3-dimethyl-5-nitrobenzene and similar compounds have been investigated in reactions with sodium borohydride. This process leads to the formation of nitrobenzene and involves the formation of hydride Meisenheimer adducts as intermediates, highlighting a pathway for nucleophilic aromatic substitution by hydrogen (Gold et al., 1980).

Synthesis of Phenothiazines

Phenothiazines, which have a broad spectrum of pharmacological activities, have been synthesized using compounds like this compound through Smiles rearrangement (Sharma et al., 2002).

Electron Paramagnetic Resonance Studies

The electron paramagnetic resonance (EPR) spectra of halonitrobenzene anion radicals, including compounds similar to this compound, have been analyzed, providing insights into their electronic structure and reactivity (Kitagawa et al., 1963).

Decomposition Studies

The electrochemical reduction and subsequent decomposition of halonitrobenzene anion radicals, which are structurally related to this compound, have been studied, contributing to the understanding of their stability and reactivity (Lawless & Hawley, 1969).

Photoelectrochemical Reduction

Investigations into the photoelectrochemical reduction of p-bromo-nitrobenzene, a compound structurally similar to this compound, have provided insights into the mechanisms of electron transfer processes under light irradiation (Compton & Dryfe, 1994).

Electrophilic Bromination

Studies on the electrophilic bromination of nitrobenzene using barium tetrafluorobromate (III) demonstrate the ability to form brominated products efficiently, which can be relevant to the derivatives of this compound (Sobolev et al., 2014).

Mécanisme D'action

Target of Action

The primary target of 2-Bromo-1,3-dimethyl-5-nitrobenzene is the benzene ring . The benzene ring is a part of many organic compounds and plays a crucial role in various chemical reactions due to its stability and aromaticity .

Mode of Action

The compound interacts with its target through a process known as Electrophilic Aromatic Substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism allows the compound to interact with the benzene ring while maintaining the ring’s aromaticity .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the benzene ring. The compound’s interaction with the benzene ring can lead to the formation of new compounds through electrophilic aromatic substitution . The downstream effects of these reactions can vary widely depending on the specific compounds and conditions involved.

Pharmacokinetics

These factors could affect its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In general, the compound’s interaction with the benzene ring could lead to the formation of new compounds with potentially diverse effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the rate and outcome of the reactions it undergoes . For instance, the compound should be stored in a dark place, sealed in dry, and at room temperature to maintain its stability .

Propriétés

IUPAC Name |

2-bromo-1,3-dimethyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIUQZPRHOZKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427418 | |

| Record name | 2-bromo-1,3-dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53906-84-6 | |

| Record name | 2-bromo-1,3-dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Dimethylamino)methyl]benzonitrile](/img/structure/B188967.png)

![4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-](/img/structure/B188977.png)